Product packaging for Bicyclo[2.2.1]heptane-1-carboxamide(Cat. No.:CAS No. 69095-03-0)

Bicyclo[2.2.1]heptane-1-carboxamide

Cat. No.: B3031786
CAS No.: 69095-03-0
M. Wt: 139.19 g/mol
InChI Key: RPJTXFAFHGMXLE-UHFFFAOYSA-N
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Description

Bicyclo[2.2.1]heptane-1-carboxamide (Molecular Formula: C 8 H 13 NO, Molecular Weight: 139.19) is a chemical building block featuring a privileged bicyclic scaffold highly valued in medicinal chemistry and organic synthesis. The bicyclo[2.2.1]heptane (or norbornane) core is a rigid, three-dimensional structure found in numerous biologically active compounds and natural products . This specific carboxamide derivative is part of a class of molecules investigated for their potential in drug discovery, particularly as a key structural motif in the development of selective ion channel modulators . The bridgehead-functionalized nature of this compound makes it a versatile intermediate for the asymmetric synthesis of complex, chiral molecules . Its constrained geometry is useful for designing conformationally locked probes and templates, which can be critical for studying biological pathways and structure-activity relationships (SAR) . Researchers utilize this scaffold to create novel compounds for potential applications in neuroscience and other therapeutic areas . This product is intended for research and development purposes in a controlled laboratory environment only. Please Note: This product is sold for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H13NO B3031786 Bicyclo[2.2.1]heptane-1-carboxamide CAS No. 69095-03-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

bicyclo[2.2.1]heptane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO/c9-7(10)8-3-1-6(5-8)2-4-8/h6H,1-5H2,(H2,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPJTXFAFHGMXLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCC1C2)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60353029
Record name bicyclo[2.2.1]heptane-1-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60353029
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69095-03-0
Record name bicyclo[2.2.1]heptane-1-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60353029
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Structural Elucidation and Stereochemical Analysis of Bicyclo 2.2.1 Heptane 1 Carboxamide and Its Analogues

Advanced Spectroscopic Characterization Methodologies

Spectroscopic methods are indispensable for the unambiguous determination of the complex three-dimensional structures of bicyclo[2.2.1]heptane derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Conformation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structural and conformational details of bicyclo[2.2.1]heptane derivatives. Both ¹H and ¹³C NMR provide critical information about the connectivity and stereochemistry of the molecule.

In the ¹H NMR spectrum of (1S,4S)-2,5-diazoniabicyclo[2.2.1]heptane dibromide, the bridgehead protons (C1 and C4) appear as a doublet at 4.67 ppm, while the methylene (B1212753) protons at C3 and C6 are observed as a multiplet between 3.57-3.65 ppm, and the C7 methylene protons present as a singlet at 2.29 ppm. nih.gov For derivatives like 1,3-endo-4-trimethylbicyclo[2.2.1]heptan-2-one, the ¹H NMR spectrum shows characteristic signals for the methyl groups and the bicyclic protons, confirming the endo configuration. acs.orgacs.org Two-dimensional NMR techniques, such as COSY and HSQC, are routinely used to establish the correct relative configurations, which in some cases have led to the revision of previously misassigned structures. acs.orgacs.orgnih.gov The use of chiral lanthanide shift reagents, such as Yb(hfc)₃, in ¹³C NMR can induce splitting of signals, which allows for the differentiation of enantiomers and the determination of enantiomeric purity for oxygenated bicyclo[2.2.1]heptane derivatives. researchgate.net

Table 1: Representative ¹H NMR Data for Bicyclo[2.2.1]heptane Analogues

Compound Proton Chemical Shift (ppm) Multiplicity
(1S,4S)-2,5-diazoniabicyclo[2.2.1]heptane dibromide C1-H, C4-H 4.67 d
C3-H₂, C6-H₂ 3.57-3.65 m
C7-H₂ 2.29 s
1,3-endo-4-Trimethylbicyclo[2.2.1]heptan-2-one CH (C4) 1.86 q
CH₃ (C1) 1.14 s
CH₃ (C3) 1.11 s

This table is for illustrative purposes and specific values can vary based on solvent and experimental conditions.

Mass Spectrometry Techniques for Structural Confirmation and Fragmentation Pathways

Mass spectrometry (MS) is crucial for confirming the molecular weight and elucidating the fragmentation patterns of bicyclo[2.2.1]heptane derivatives. High-resolution mass spectrometry (HRMS) provides exact mass measurements, confirming the elemental composition of the molecule. Electron ionization (EI) mass spectrometry often leads to characteristic fragmentation patterns that can aid in structural identification. For instance, the mass spectrum of 1,3-endo-4-trimethylbicyclo[2.2.1]heptan-2-one shows a molecular ion peak (M⁺) at m/z 152, with a base peak at m/z 95, corresponding to a stable fragment. acs.org The fragmentation of bicyclo[2.2.1]heptane-1,2-dicarboxylic acid under EI conditions shows characteristic losses of water and carbon dioxide. aip.org The study of these fragmentation pathways provides valuable insights into the stability of the bicyclic core and the nature of its substituents.

Infrared (IR) Spectroscopy for Functional Group Identification and Hydrogen Bonding Analysis

Infrared (IR) spectroscopy is a fundamental technique for identifying functional groups within bicyclo[2.2.1]heptane-1-carboxamide and its analogues. The presence of the amide group is characterized by strong absorption bands for the C=O stretching vibration, typically around 1700 cm⁻¹. vulcanchem.com The N-H stretching vibrations of the amide can also be observed. In the case of carboxylic acid derivatives, such as bicyclo[2.2.1]heptane-1-carboxylic acid, the carboxylate stretching modes are observed, with different wavenumbers for endo (1690 cm⁻¹) and exo (1715 cm⁻¹) isomers. Furthermore, IR spectroscopy is instrumental in analyzing intermolecular and intramolecular hydrogen bonding. For example, in the crystal structure of (1S,4S)-2,5-diazoniabicyclo[2.2.1]heptane dibromide, a complex three-dimensional network of N-H···Br hydrogen bonds is observed. nih.gov Similarly, hydrogen bonding in hydantoin (B18101) derivatives of bicyclo[2.2.1]heptane is evident in their IR spectra. griffith.edu.au

X-ray Crystallography for Absolute Configuration Determination

X-ray crystallography is the definitive method for determining the three-dimensional structure and absolute configuration of chiral molecules. For bicyclo[2.2.1]heptane derivatives, this technique provides precise information on bond lengths, bond angles, and the conformation of the bicyclic ring system. rsc.org The absolute configuration of (+)-bicyclo[2.2.1]hept-5-en-2-one was unambiguously determined to be (1R,2R,4R) by converting it from 2-chlorobicyclo[2.2.1]hept-5-en-2-exo-carboxamide, whose crystal structure was resolved. wpmucdn.com This was a significant finding as it provided the first direct experimental determination of the absolute configuration for this class of compounds. wpmucdn.com X-ray analysis has also been used to confirm the endo configuration of rearranged bicyclo[2.2.1]heptane products and to establish the absolute configuration of intermediates in asymmetric synthesis. rsc.orgacs.org The solid-state reactivity of some bicyclo[2.2.1]heptane derivatives has been studied through a series of X-ray crystal structures, revealing how the crystal lattice can influence the reaction outcome. ubc.ca

Chiroptical Studies and Enantiomeric Purity Assessment

Chiroptical techniques, such as circular dichroism (CD) and optical rotatory dispersion (ORD), are essential for studying the stereochemistry of chiral bicyclo[2.2.1]heptane derivatives in solution. These methods are particularly sensitive to the spatial arrangement of atoms and chromophores within the molecule. The chiroptical properties of bicyclo[2.2.1]heptane-2,3-dicarboxylic anhydrides and imides have been investigated to understand the relationship between their molecular geometry and their CD spectra. acs.org

The enantiomeric purity of bicyclo[2.2.1]heptane derivatives is often assessed using chromatographic methods with chiral stationary phases or by NMR spectroscopy using chiral shift reagents. For instance, the enantiomeric ratio of functionalized bicyclo[2.2.1]heptane derivatives has been determined by chiral gas chromatography (GC). acs.org Additionally, ¹H NMR spectroscopy in the presence of chiral auxiliaries can be used to determine enantiomeric ratios and predict the absolute configuration of alcohols derived from the bicyclo[2.2.1]heptane skeleton. researchgate.net These chiroptical studies and enantiomeric purity assessments are crucial for applications in asymmetric synthesis and for understanding the biological activity of these compounds. rsc.orgnih.govwpmucdn.com

Table 2: List of Mentioned Compounds

Compound Name
This compound
(1S,4S)-2,5-diazoniabicyclo[2.2.1]heptane dibromide
1,3-endo-4-Trimethylbicyclo[2.2.1]heptan-2-one
Bicyclo[2.2.1]heptane-1,2-dicarboxylic acid
Bicyclo[2.2.1]heptane-1-carboxylic acid
(+)-Bicyclo[2.2.1]hept-5-en-2-one
2-Chlorobicyclo[2.2.1]hept-5-en-2-exo-carboxamide
Bicyclo[2.2.1]heptane-2,3-dicarboxylic anhydride (B1165640)
Bicyclo[2.2.1]heptane-2,3-dicarboxylic imide

Synthetic Strategies for Bicyclo 2.2.1 Heptane 1 Carboxamide and Its Derivatives

Direct Synthesis of Bicyclo[2.2.1]heptane-1-carboxamide

Direct synthetic routes to this compound are not extensively documented in publicly available research. The synthesis often involves the functionalization of a pre-existing bicyclo[2.2.1]heptane structure or the formation of the bicyclic system with the carboxamide precursor already in place. For instance, a method for preparing cis-exo-bicyclo[2.2.1]heptane-2,3-dicarboximide involves heating cis-exo-bicyclo[2.2.1]heptane-2,3-dicarboxylic anhydride (B1165640) with urea. google.com This suggests that a similar approach, starting with a suitable anhydride or carboxylic acid at the 1-position, could potentially yield the target carboxamide, though specific examples for the 1-carboxamide (B11826670) are scarce.

Precursor-Based Amidation and Esterification Pathways

A more common and well-documented approach to obtaining this compound and its derivatives involves the chemical modification of precursor molecules, specifically through amidation and esterification reactions.

Amidation of Bicyclo[2.2.1]heptane-1-carboxylic Acid

The most direct precursor to this compound is bicyclo[2.2.1]heptane-1-carboxylic acid. Standard amidation procedures can be employed to convert the carboxylic acid to the corresponding amide. This typically involves activating the carboxylic acid, for example, by converting it to an acid chloride or using a coupling agent, followed by reaction with ammonia (B1221849) or a primary or secondary amine.

While specific literature detailing the amidation of bicyclo[2.2.1]heptane-1-carboxylic acid is not abundant, the general principles of organic synthesis support this as a feasible and straightforward transformation. For example, the synthesis of related N-substituted bicyclo[2.2.1]heptane carboxamides has been described, which inherently relies on the formation of an amide bond.

Esterification Routes for Related Bicyclo[2.2.1]heptane-1-Carboxylates

Ester derivatives of bicyclo[2.2.1]heptane-1-carboxylic acid are valuable intermediates in their own right and can also serve as precursors to the amide. The esterification of bicyclo[2.2.1]heptane-1-carboxylic acid with an alcohol, typically in the presence of an acid catalyst, yields the corresponding bicyclo[2.2.1]heptane-1-carboxylate. ontosight.ai For example, methyl bicyclo[2.2.1]heptane-1-carboxylate can be synthesized from the parent carboxylic acid and methanol (B129727). ontosight.ai These esters can then be converted to the amide through aminolysis, which involves reacting the ester with ammonia or an amine.

Advanced Construction of the Bicyclo[2.2.1]heptane Scaffold

The construction of the bicyclo[2.2.1]heptane ring system itself is a critical aspect of synthesizing its derivatives. The Diels-Alder reaction is a powerful and widely used method for this purpose.

Diels-Alder Cycloaddition Reactions in Bridged-Ring Synthesis

The Diels-Alder reaction, a [4+2] cycloaddition, is a cornerstone in the synthesis of bicyclic systems like bicyclo[2.2.1]heptane. ontosight.airesearchgate.net This reaction typically involves the cycloaddition of a diene and a dienophile to form a six-membered ring. ontosight.ai In the context of bicyclo[2.2.1]heptanes, a cyclic diene, such as cyclopentadiene (B3395910), reacts with a substituted alkene (the dienophile) to generate the characteristic bridged ring structure. nih.govnih.gov The substituents on the dienophile determine the functionality of the resulting bicyclic product.

For instance, the reaction of cyclopentadiene with an acrylate (B77674) derivative can lead to a bicyclo[2.2.1]heptene-carboxylate, which can then be hydrogenated and further modified to yield the desired carboxamide. The stereoselectivity of the Diels-Alder reaction is a key feature, often yielding specific endo or exo isomers. nih.gov

Organocatalytic Formal [4+2] Cycloadditions for Enantioselective Access

A significant advancement in the synthesis of bicyclo[2.2.1]heptane derivatives is the development of organocatalytic formal [4+2] cycloaddition reactions. rsc.orgrsc.org These methods provide a highly enantioselective route to bicyclo[2.2.1]heptane-1-carboxylates from simple starting materials under mild conditions. rsc.orgrsc.org This approach is particularly valuable as it allows for the direct installation of a functionalized bridgehead carbon with high stereocontrol. rsc.org

In a notable example, the reaction of α′-ethoxycarbonyl cyclopentenones with nitroolefins, catalyzed by a chiral tertiary amine, yields functionalized bicyclo[2.2.1]heptane-1-carboxylates in good yields and with excellent enantioselectivity. rsc.org This reaction proceeds through a hydrogen-bond-mediated activation mechanism. The resulting enantiomerically enriched carboxylates are versatile intermediates that can be converted to the corresponding carboxamides. This organocatalytic strategy represents a powerful tool for the asymmetric synthesis of complex molecules containing the bicyclo[2.2.1]heptane scaffold. rsc.orgrsc.org

Below is a table summarizing the key synthetic strategies:

Strategy Section Description Key Reactants Key Features
Direct Amidation3.2.1Conversion of the carboxylic acid to the amide.Bicyclo[2.2.1]heptane-1-carboxylic acid, Amine/AmmoniaDirect, relies on precursor availability.
Esterification & Aminolysis3.2.2Formation of an ester intermediate followed by conversion to the amide.Bicyclo[2.2.1]heptane-1-carboxylic acid, Alcohol, Amine/AmmoniaVersatile, allows for purification of the ester intermediate.
Diels-Alder Reaction3.3.1Construction of the bicyclic scaffold.Cyclic diene (e.g., cyclopentadiene), Dienophile (e.g., acrylate)Powerful for ring formation, stereoselective.
Organocatalytic [4+2] Cycloaddition3.3.1.1Enantioselective formation of the functionalized bicyclic core. rsc.orgrsc.orgα′-ethoxycarbonyl cyclopentenones, Nitroolefins, Chiral amine catalystHigh enantioselectivity, mild conditions, direct access to functionalized bridgehead. rsc.orgrsc.org

Stereoselective and Asymmetric Synthetic Methodologies for Bicyclic Systems

The biological activity of bicyclo[2.2.1]heptane-containing molecules is often dependent on their stereochemistry. Consequently, the development of stereoselective and asymmetric syntheses is of paramount importance.

An organocatalytic formal [4+2] cycloaddition has been developed to access a wide range of bicyclo[2.2.1]heptane-1-carboxylates in a highly enantioselective manner from simple starting materials under mild conditions. rsc.org This approach utilizes a chiral tertiary amine catalyst to control the stereochemical outcome of the reaction. rsc.org The high strain of bicyclic systems can also be exploited to drive retro-condensation reactions on bridgehead-substituted bicyclo[2.2.1]hept-2-enes, leading to the stereoselective formation of highly functionalized cyclopentene (B43876) and other scaffolds. acs.orgnih.gov

The asymmetric total synthesis of complex molecules like pedrolide, which contains a bicyclo[2.2.1]heptane ring system, has been achieved through an enantioselective ene reaction of cyclopentadiene, followed by a series of reactions including a diastereoselective intramolecular Diels-Alder cascade. nih.gov Chiral Lewis acids have also been shown to catalyze the Diels-Alder reaction to produce bicyclo[2.2.1]heptane derivatives with high enantiomeric ratios. nih.gov

Below is a table summarizing the results of an organocatalytic asymmetric formal [4+2] cycloaddition to form bicyclo[2.2.1]heptane-1-carboxylates, demonstrating the influence of the catalyst on enantioselectivity. rsc.org

CatalystTemperature (°C)Yield (%)Diastereomeric Ratio (dr)Enantiomeric Excess (ee, %)
A -20---
C -20802.5/192
C -40843.2/194
D -40--Less Stereoselective
E -40--Similar to C

Data sourced from a study on organocatalytic formal [4+2] cycloaddition reactions. rsc.org

Multi-step Reaction Sequences for Complex Functionalized Derivatives

The synthesis of complex derivatives of this compound often requires multi-step reaction sequences. These sequences may involve the initial construction of the bicyclic core, followed by a series of functional group interconversions and modifications.

A sequential Diels-Alder reaction/rearrangement sequence has been developed for the synthesis of diverse functionalized bicyclo[2.2.1]heptanes. acs.org This approach allows for the construction of complex substitution patterns on the bicyclic framework.

Transition Metal-Catalyzed Cycloisomerization Reactions for Bridged-Ring Formation

Transition metal-catalyzed reactions provide a powerful alternative to traditional methods for the construction of bridged ring systems. acs.org These "cut-and-sew" reactions involve the activation of C-C bonds in cyclic ketones by a transition metal, followed by intramolecular insertion of an unsaturated unit to form the bridged or fused ring system. nih.govuchicago.edu

While the Diels-Alder reaction is a primary method for forming such systems, transition metal-catalyzed C-C bond activation offers a complementary strategy. acs.orguchicago.edu Rhodium catalysts, for instance, have been used in the regioselective carboacylation of olefins through a C-C bond activation approach to access fused-ring systems. acs.org This type of methodology could potentially be adapted for the synthesis of the bicyclo[2.2.1]heptane skeleton. Domino reactions involving strained bicyclic alkenes, catalyzed by various transition metals, can also be used to generate highly functionalized ring systems. nih.gov

Considerations for Scalable Synthetic Methodologies

For the practical application of this compound and its derivatives, for example in pharmaceuticals or materials science, the development of scalable synthetic routes is crucial. A scalable synthesis should ideally utilize readily available and inexpensive starting materials, involve a minimal number of steps, and proceed in high yield with straightforward purification. researchgate.net

The use of continuous flow chemistry for the in-situ cracking of dicyclopentadiene (B1670491) to cyclopentadiene, which is then used in Diels-Alder reactions, represents a significant advancement in the scalable synthesis of norbornadiene derivatives. d-nb.info This approach avoids the need to handle the unstable cyclopentadiene monomer on a large scale. Organocatalytic methods, such as the formal [4+2] cycloaddition for the synthesis of bicyclo[2.2.1]heptane-1-carboxylates, are also amenable to large-scale preparation, which is beneficial for drug discovery and pharmaceutical applications. rsc.org The development of one-pot domino sequences, such as a Lewis and Brønsted acid-assisted chiral Lewis acid-catalyzed Diels-Alder/rearrangement, also contributes to more efficient and potentially scalable syntheses of functionalized bicyclo[2.2.1]heptanones. acs.org

Chemical Reactivity and Mechanistic Studies of Bicyclo 2.2.1 Heptane 1 Carboxamide Systems

Hydrolytic Transformations of the Carboxamide Functionality

The hydrolysis of the amide bond is a fundamental organic transformation. In the context of bicyclo[2.2.1]heptane systems, the reaction is influenced by the rigid scaffold. While the bridgehead position of the C1-carboxamide presents steric hindrance, hydrolysis to the corresponding carboxylic acid can be achieved under forcing conditions.

Studies on related bicyclic amides provide significant insight into the mechanistic pathways. For instance, the hydrolysis of amides located on the bicyclic frame, such as 2-chlorobicyclo[2.2.1]hept-5-en-2-exo-carboxamide, can be accomplished using a base, leading to the formation of a ketone. researchgate.netwpmucdn.com

Mechanistic investigations into the lactonization of N-substituted endo-6-hydroxybicyclo[2.2.1]heptane-endo-2-carboxamides reveal kinetic general base catalysis. rsc.org The reaction is thought to proceed through a general-acid-catalyzed breakdown of a tetrahedral intermediate (T⁻). rsc.org This process involves a concerted mechanism where proton transfer and carbon-nitrogen bond fission occur simultaneously. rsc.org Furthermore, studies on the hydrolysis of N-(2-aminoethyl)-6-endo-hydroxybicyclo[2.2.1]heptane-2-endo-carboxamide show a massive rate enhancement of approximately 10⁹, attributed to intramolecular nucleophilic and general acid-catalysis. rsc.org

Conversely, research on the analogous 7-azabicyclo[2.2.1]heptane amide system reveals an unexpected resistance to base-catalyzed hydrolysis. mdpi.comresearchgate.net This stability is attributed to the pyramidalization of the nitrogen atom within the bicyclic structure, which disrupts the typical planarity and resonance stabilization of the amide bond. mdpi.comresearchgate.net This distortion, while increasing the ground-state energy, does not translate to faster hydrolysis, indicating a complex relationship between amide geometry and reactivity in these strained systems. mdpi.com

Carboxylic Acid Activation and Subsequent Derivatization

The product of hydrolysis, bicyclo[2.2.1]heptane-1-carboxylic acid, is a versatile intermediate for further molecular elaboration. rsc.org The carboxylic acid functionality can be activated and converted into a wide array of other functional groups.

Standard derivatization techniques are applicable, as demonstrated with analogous bicyclic acids. These include:

Esterification : Reaction with alcohols like methanol (B129727) or ethanol (B145695) under acid catalysis (e.g., H₂SO₄) or via an acid chloride intermediate yields the corresponding esters.

Amidation : Coupling with various amines using standard reagents like carbodiimides (EDC, DCC) produces new amide derivatives.

Reduction : Potent reducing agents such as lithium aluminum hydride (LiAlH₄) can reduce the carboxylic acid to the corresponding primary alcohol, bicyclo[2.2.1]heptane-1-methanol.

A particularly useful transformation involves the activation of the carboxylic acid with diphenylphosphoryl azide (B81097) (DPPA). This reaction proceeds through a Curtius rearrangement to form a bridgehead isocyanate. This highly reactive intermediate is not typically isolated but is trapped in situ with nucleophiles. For example, reaction with primary or secondary amines yields substituted ureas, providing a modular route to diverse derivatives.

Reaction TypeReagents/ConditionsProduct TypeReference
EsterificationCH₃OH, H₂SO₄Methyl Ester
AmidationAmine, EDC, DCCAmide
ReductionLiAlH₄ in dry etherPrimary Alcohol
Urea Formation1. DPPA, Et₃N 2. AmineUrea

Functional Group Interconversions and Regioselective Transformations

The unique topology of the bicyclo[2.2.1]heptane system allows for a range of functional group interconversions and regioselective reactions, some of which leverage the inherent ring strain of the scaffold.

The carboxamide group can be a precursor to other functionalities through classical rearrangement reactions. The Hofmann rearrangement (using bromine and a strong base) and the Curtius rearrangement (starting from an acyl azide) both proceed through an isocyanate intermediate to furnish a primary amine at the bridgehead position (bicyclo[2.2.1]heptan-1-amine). wikipedia.orgmasterorganicchemistry.com The Curtius rearrangement, in particular, has been applied to bicyclic systems to generate these amines. evitachem.com Hofmann degradation has also been noted as a method for introducing amino groups in related bicyclic structures.

In certain substituted bicyclo[2.2.1]heptane carboxamides, direct conversion to a ketone is possible. For example, 2-chlorobicyclo[2.2.1]hept-5-en-2-exo-carboxamide undergoes conversion to the corresponding ketone upon base hydrolysis. researchgate.netwpmucdn.com

The significant ring strain of the bicyclo[2.2.1]heptane core can be exploited to drive ring-opening reactions. Retro-condensation reactions, such as the retro-Dieckmann reaction, on appropriately substituted bicyclo[2.2.1]heptenones can lead to the formation of highly functionalized cyclopentene (B43876) scaffolds. nih.gov This strategy effectively uses the release of strain energy to drive the formation of less-strained five-membered rings. nih.gov

The rigid nature of the bicyclo[2.2.1]heptane framework makes it an excellent platform for studying and controlling stereochemistry. Reactions often proceed with a high degree of stereospecificity.

A notable example is the resolution of racemic 2-chlorobicyclo[2.2.1]hept-5-en-2-exo-carboxamide and its subsequent stereospecific conversion. The (+)-enantiomer of the chloro-amide was converted to (+)-bicyclo[2.2.1]hept-5-ene-2-one by base hydrolysis. researchgate.netwpmucdn.com The absolute configuration of the chiral carboxamide, determined as (1R,2R,4R) by X-ray crystallography, was directly correlated to the configuration of the resulting ketone, confirming that the reaction proceeds with retention of the bicyclic framework's stereointegrity. researchgate.net

Furthermore, in syntheses that build the bicyclic core, chirality can be effectively transferred. Enantioselective catalysis in the initial Diels-Alder reaction can produce bicyclo[2.2.1]heptane derivatives where the chiral information is fully retained through subsequent rearrangement sequences, yielding enantiomerically enriched products. acs.org

Cycloaddition Reactions and their Synthetic Utility

While the saturated bicyclo[2.2.1]heptane core is unreactive in cycloadditions, the Diels-Alder [4+2] cycloaddition reaction is the most prominent and synthetically useful method for constructing the bicyclo[2.2.1]heptane-1-carboxylate skeleton itself. rsc.orgresearchgate.net This approach allows for rapid, enantioselective access to these valuable structures from simple starting materials. rsc.org

An organocatalytic formal [4+2] cycloaddition between α'-ethoxycarbonyl cyclopentenones and nitroolefins has been developed, providing the target bicyclic system in good yields and with excellent enantioselectivity. rsc.org The reaction is typically catalyzed by a chiral tertiary amine under mild, metal-free conditions. rsc.org

Selected Organocatalytic Formal [4+2] Cycloaddition Results
CatalystSolventTemperature (°C)Yield (%)Enantiomeric Ratio (er)Reference
Thiourea Catalyst CCH₂Cl₂-208597.5:2.5 rsc.org
Thiourea Catalyst CToluene-208297:3 rsc.org
Thiourea Catalyst DCH₂Cl₂-208491:9 rsc.org
Thiourea Catalyst ECH₂Cl₂-208697.5:2.5 rsc.org

The utility of this method lies in its ability to install functionality directly at the bridgehead position, which is often challenging to achieve through other synthetic routes. rsc.org The resulting bicyclo[2.2.1]heptane-1-carboxylates are valuable precursors to the corresponding carboxamides and other derivatives. rsc.org

Investigation of Reaction Mechanisms and Kinetic Profiles

The constrained nature of the bicyclo[2.2.1]heptane system provides a unique opportunity to study reaction mechanisms and kinetics. The fixed geometry of the framework limits conformational flexibility, allowing for more precise analysis of electronic and steric effects.

Kinetic studies on the hydrolysis of related bicyclic hydroxy-amides have yielded detailed mechanistic information. The Brønsted β value, a measure of the sensitivity of the reaction rate to the catalyst's basicity, was determined to be between 0.50 and 0.70 for the general base-catalyzed lactonization of N-substituted endo-6-hydroxybicyclo[2.2.1]-heptane-endo-2-carboxamides. rsc.org These values support a concerted mechanism where C-N bond breaking is synchronous with proton transfer. rsc.org

In related systems, thermodynamic parameters for dimerization have been calculated. For 2-chlorobicyclo[2.2.1]hept-5-en-2-exo-carboxamide, the dimerization via hydrogen bonding in solution was found to have a ΔH of -11 kcal/mol and a ΔS of -36 cal/mol·K, indicating a thermodynamically favorable association process. wpmucdn.com

The mechanism of the Curtius rearrangement in this system proceeds through a concerted thermal decomposition of an acyl azide intermediate, which rearranges to an isocyanate with the loss of nitrogen gas. wikipedia.org The rigid bicyclic structure ensures that the migration of the bridgehead carbon occurs with full retention of configuration. wikipedia.org

Computational and Theoretical Investigations of Bicyclo 2.2.1 Heptane 1 Carboxamide Systems

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to elucidating the intrinsic properties of bicyclo[2.2.1]heptane systems. These methods provide detailed information about molecular geometry, conformational stability, and the distribution of electrons within the molecule, which are critical determinants of its chemical behavior and biological activity.

Density Functional Theory (DFT) has become a primary computational tool for investigating the electronic structure and properties of bicyclo[2.2.1]heptane derivatives. DFT calculations are employed to predict reaction mechanisms, rationalize experimental observations, and understand the electronic factors governing molecular interactions. For instance, DFT has been used to study the Au(I)-catalyzed cycloisomerization reactions that form bicyclo[2.2.1]heptane systems, revealing the mechanistic pathways and the critical role of solvent polarity. rsc.org In these studies, calculations can determine the energy barriers for different reaction pathways, such as those involving allyl-gold or alkyl-gold species, thereby explaining the observed chemodivergence. rsc.org

DFT is also instrumental in analyzing the electronic properties that influence the biological activity of these compounds. By calculating molecular orbitals and charge distributions, researchers can identify key features for receptor binding. Furthermore, DFT calculations are crucial for interpreting and predicting spectroscopic data, including optical rotation, which is essential for chiral molecules. researchgate.net

Ab initio computational studies, which are based on first principles of quantum mechanics without empirical parameters, provide high-accuracy predictions of molecular structures. For derivatives of bicyclo[2.2.1]heptane containing functional groups capable of hydrogen bonding, such as amides, ab initio methods are particularly valuable.

Research on related structures, like 6-aminobicyclo[2.2.1]heptane-2-carboxylic acid, has demonstrated the power of ab initio calculations in predicting three-dimensional conformations. eurekaselect.comingentaconnect.combenthamdirect.com These studies have shown that intramolecular hydrogen bonding can significantly constrain the molecule's conformation, leading to well-defined secondary structures like γ-turns. eurekaselect.comingentaconnect.combenthamdirect.com The predictions made by these computational methods are often confirmed experimentally using techniques like 1H NMR spectroscopy, validating the accuracy of the theoretical approach. eurekaselect.comingentaconnect.combenthamdirect.com For Bicyclo[2.2.1]heptane-1-carboxamide, ab initio calculations can similarly predict the preferred orientation of the carboxamide group relative to the bicyclic core and the potential for inter- or intramolecular hydrogen bonds, which influences its crystal packing and interaction with biological targets.

Molecular Dynamics Simulations for Conformational Landscapes

While quantum chemical calculations are excellent for studying static structures, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. MD simulations model the movement of atoms and molecules, allowing for the exploration of the conformational landscape and the thermodynamic properties of different states. mdpi.com

For bicyclo[2.2.1]heptane-based compounds, MD simulations can reveal the flexibility of the scaffold and its substituents. This is particularly important when studying interactions with biological macromolecules, such as proteins. By simulating the compound in an aqueous environment or within a lipid bilayer, researchers can observe how the molecule adapts its conformation and how these changes might affect its ability to bind to a receptor. mdpi.com Enhanced sampling methods within MD can be used to overcome high energy barriers and explore biologically relevant events like ligand binding and unbinding on longer timescales. mdpi.com

Prediction of Spectroscopic Parameters and Spectral Interpretation

Computational methods are vital for predicting and interpreting various types of spectra. For bicyclo[2.2.1]heptane derivatives, theoretical calculations can predict NMR chemical shifts, vibrational frequencies (IR and Raman), and chiroptical properties like optical rotation and circular dichroism.

Theoretical calculations of NMR chemical shifts, for example, can aid in the assignment of complex spectra and help determine the three-dimensional structure of the molecule in solution. researchgate.net By computing the Boltzmann-weighted average chemical shifts of different low-energy conformations, a theoretical spectrum can be generated that accurately reproduces experimental values. researchgate.net Similarly, DFT calculations can predict vibrational frequencies, which assists in the assignment of peaks in infrared spectra. The most significant application in this area for chiral bicyclo[2.2.1]heptane systems is the prediction of optical rotation, which is extremely sensitive to the molecular structure and the computational method used. researchgate.net

Molecular Docking Studies for Ligand-Receptor Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is central to drug discovery and is widely applied to bicyclo[2.2.1]heptane-based compounds to understand their mechanism of action and to design more potent and selective molecules.

Studies on N-aryl-bicyclo[2.2.1]heptane-2-carboxamides, for instance, have used docking to explore their interactions as KCNQ potassium channel openers. nih.gov Docking simulations can identify key interactions, such as hydrogen bonds and hydrophobic contacts, between the carboxamide moiety or the bicyclic core and amino acid residues in the receptor's binding site. nih.govescholarship.org These insights help to explain the structure-activity relationships (SAR) observed in a series of compounds, guiding the synthesis of new analogues with improved affinity and selectivity. nih.gov For example, docking studies might reveal that a particular substituent on the bicyclo[2.2.1]heptane ring could lead to steric clashes with the receptor, explaining a loss of activity. nih.gov

Table 1: Examples of Molecular Docking Applications for Bicyclo[2.2.1]heptane Derivatives

Derivative Class Target Receptor Key Findings from Docking Reference(s)
N-Aryl-bicyclo[2.2.1]heptane-2-carboxamides KCNQ2/4 Potassium Channels Identified key interactions for channel opening activity, guiding SAR. nih.gov
Nucleotide analogues with oxabicyclo[2.2.1]heptane P2Y Receptors Explained binding affinity and selectivity based on steric and electronic interactions within the binding site. nih.gov
Bicyclo[2.2.1]heptane-2-carboxylic acid derivatives Cyclooxygenase-2 (COX-2) Predicted ligand-receptor interactions to understand potential anti-inflammatory activity.
Bicyclo[2.2.1]heptane-based compounds Chemokine receptor CXCR2 Identified compounds as selective antagonists with anti-cancer metastatic potential through binding site interaction analysis.

Analysis of Chirality and Optical Rotation Tensor Components

The bicyclo[2.2.1]heptane scaffold is inherently chiral, and many of its applications depend on the specific properties of a single enantiomer. Computational chemistry provides powerful tools for determining the absolute configuration of these chiral molecules and for understanding their chiroptical properties.

The calculation of optical rotation (OR) is a key application. Advanced methods like time-dependent density functional theory (TD-DFT) and coupled cluster (CC) theory can predict the specific rotation of a chiral molecule with high accuracy. researchgate.netnih.gov By comparing the calculated OR sign and magnitude with experimental values, the absolute configuration of a newly synthesized compound can be unambiguously assigned. wpmucdn.com

Recent advancements allow for the calculation of the full optical rotation tensor, not just the isotropic average observed in solution. nih.gov Analysis of the individual tensor components provides deeper insight into the electronic origins of optical activity. researchgate.netnih.gov These studies have shown that electronic coupling and delocalization between different parts of the molecule, such as a carbonyl group and a double bond within the bicyclic system, can selectively enhance certain tensor components, leading to exceptionally large optical rotations. researchgate.net Such detailed analysis helps in understanding how structural modifications impact the chiroptical response, which is crucial for designing molecules with specific optical properties. researchgate.net

Advanced Research Applications of Bicyclo 2.2.1 Heptane 1 Carboxamide and Its Scaffolds

Role in Complex Organic Synthesis and Natural Product Analogues

The bicyclo[2.2.1]heptane skeleton is a recurring motif in a variety of natural products, highlighting its significance in biosynthetic pathways. rsc.orgwpmucdn.com This structural core is present in molecules such as camphor (B46023), the antifungal agent sordarin, and the fragrant sandalwood components α-santalol and β-santalol. rsc.org More complex natural products, including dolabellane, echinosporin, and certain sesquiterpene pheromones, also feature this bicyclic system. wpmucdn.com

The inherent structural features of bicyclo[2.2.1]heptane derivatives make them versatile building blocks for the assembly of complex molecules in a laboratory setting. Chemists utilize this scaffold to develop synthetic routes to natural products and their analogues. For instance, research has focused on the synthesis of simplified analogues of sordarin, which retain the essential bicyclo[2.2.1]heptane core. marquette.edu Similarly, the 7-azabicyclo[2.2.1]heptane scaffold, where a nitrogen atom replaces a carbon in the bridge, is instrumental in creating analogues of the potent analgesic alkaloid, epibatidine. researchgate.net The development of enantioselective methods to access functionalized bicyclo[2.2.1]heptanes is critical for both target-oriented and diversity-oriented synthesis of biologically important molecules. rsc.org

Development of Conformationally Constrained Peptidomimetics and Amino Acid Analogues

The fixed geometry of the bicyclo[2.2.1]heptane system is exploited to create constrained analogues of amino acids and peptide fragments. These mimics are crucial tools for studying protein-receptor interactions and for developing peptides with enhanced stability, selectivity, and bioavailability. uni-regensburg.de

A γ-turn is a specific type of secondary structure in peptides involving three amino acid residues. The bicyclo[2.2.1]heptane scaffold can be engineered to mimic this conformation. An efficient asymmetric synthesis of 6-aminobicyclo[2.2.1]heptane-2-carboxylic acid has been developed specifically to serve as a novel γ-turn mimic. ingentaconnect.comnih.goveurekaselect.com Structural analysis of this γ-amino acid derivative using 1H NMR spectroscopy confirmed the presence of an intramolecular hydrogen bond between side-chain amides, which locks the molecule into the desired turn structure. ingentaconnect.comnih.goveurekaselect.com This experimental finding was consistent with predictions from ab initio computational studies. nih.goveurekaselect.com In a related application, the endo-cis-(2S,3R)-bicyclo[2.2.1]hept-5-en-2,3-dicarbonyl unit has been shown to be an excellent molecular scaffold for inducing reverse turns in peptides. acs.org

Proline's unique cyclic structure imparts significant conformational constraints on a peptide backbone. The bicyclo[2.2.1]heptane framework has been used to create even more rigid analogues of proline. The 7-azabicyclo[2.2.1]heptane system is particularly attractive for this purpose. uni-regensburg.deunirioja.es For example, 7-azabicyclo[2.2.1]heptane-1-carboxylic acid (Ahc) is a constrained proline analogue that has been synthesized and incorporated into bioactive molecules. unirioja.esnih.gov The synthesis of libraries of such bicyclic proline analogues allows for systematic exploration of structure-activity relationships in peptidomimetics. researchgate.netresearchgate.net These analogues reduce the conformational freedom of both the proline backbone and its side-chain, which can influence the cis-trans isomerization of the peptide bond. nih.gov

Application in Catalysis and Asymmetric Synthesis

The rigid and chiral nature of many bicyclo[2.2.1]heptane derivatives makes them highly effective in the field of asymmetric catalysis, where the goal is to selectively produce one enantiomer of a chiral molecule.

The bicyclo[2.2.1]heptane scaffold is the foundation for well-known chiral auxiliaries and ligands used in asymmetric synthesis. rsc.org Chiral auxiliaries are compounds that are temporarily incorporated into a substrate to direct the stereochemical outcome of a reaction. A classic example is bornanesultam, a camphor derivative widely used for this purpose. rsc.org Researchers have also developed diastereomerically pure (1S, 2R)- and (1S, 2S)-2-hydroxy-7, 7-dimethylbicyclo[2.2.1]heptane-1-carboxylic acids as potentially useful chiral auxiliaries. jst.go.jp Furthermore, amides derived from bicyclo[2.2.1]heptane-2-carboxylic acid have been successfully employed as chiral auxiliaries in asymmetric Diels-Alder reactions. unirioja.es The bicyclic framework also forms the basis for effective chiral ligands, such as dibenzyldiene and diphonane, which coordinate to transition metals to create powerful asymmetric catalysts. rsc.org

Organocatalysis is a branch of catalysis that uses small organic molecules, instead of metal-containing catalysts, to accelerate chemical reactions. Bicyclo[2.2.1]heptane derivatives have been integrated into this field in two main ways: as the target molecules of organocatalytic synthesis and as the catalysts themselves.

An organocatalytic formal [4+2] cycloaddition has been developed for the highly enantioselective synthesis of bicyclo[2.2.1]heptane-1-carboxylates from simple starting materials under mild conditions. rsc.orgrsc.org This demonstrates the power of organocatalysis to construct this valuable scaffold.

Conversely, the bicyclic scaffold itself is used to build novel organocatalysts. lu.se For example, a cyclic peroxide incorporating the bicyclo[2.2.1]heptane structure, spiro[bicyclo[2.2.1]heptane-2,4′- rsc.orgresearchgate.netdioxolane]-3′,5′-dione, has been shown to be an effective organocatalyst for the syn-dihydroxylation of alkenes and the direct hydroxylation of aromatic substrates. uni-giessen.de Additionally, camphor-based derivatives, which possess the bicyclo[2.2.1]heptane core, have been developed as bifunctional organocatalysts for asymmetric Michael reactions. researchgate.net

Exploitation in Transition Metal Catalysis

The bicyclo[2.2.1]heptane framework serves as a foundational structure for the development of chiral ligands essential in transition-metal catalysis. rsc.org The rigid nature of this scaffold provides a well-defined steric environment, which is crucial for achieving high levels of stereoselectivity in catalytic transformations.

Derivatives of bicyclo[2.2.1]heptane are utilized as building blocks in the synthesis of complex molecules, a process that often involves transition metal-catalyzed reactions. ontosight.ai For example, ligands such as dibenzyldiene and diphonane, which are based on the bicyclo[2.2.1]heptane core, have proven effective in asymmetric synthesis. rsc.org Furthermore, transition metal-catalyzed cross-coupling reactions are a versatile tool for creating carbon-carbon and carbon-nitrogen bonds, and bicyclo[2.2.1]heptane derivatives can be key substrates in these processes. nih.gov The development of such catalytic reactions is significant for both academic research and industrial chemical synthesis. nih.gov

Research has also explored the use of transition metals in the synthesis and transformation of esters derived from bicyclo[2.2.1]heptane-1-carboxylic acid. ontosight.ai For instance, palladium catalysts have been employed in the polymerization of norbornene derivatives, which share the bicyclo[2.2.1]heptane skeleton. researchgate.net Additionally, transition metal-catalyzed reactions involving compounds where the bicyclo[2.2.1]heptane scaffold is functionalized with groups like iodo, bromo, chloro, or trifluoromethanesulfonyloxy (OTf) can lead to the formation of more complex structures. google.com

Utility in Material Science and Polymer Chemistry

The unique three-dimensional structure of the bicyclo[2.2.1]heptane unit imparts desirable properties to polymers and materials. Its incorporation into polymer backbones can significantly enhance thermal stability and mechanical strength.

Polymers containing bicyclo[2.2.1]heptane moieties have demonstrated improved characteristics compared to conventional polymers, making them suitable for advanced applications like high-performance coatings and composites. Research has shown that modifying polymers with bicyclo[2.2.1]heptane-1-carboxylic acid can lead to an increase in both the glass transition temperature and the thermal decomposition temperature, indicating enhanced thermal properties.

Functionalized norbornane (B1196662) derivatives, which are based on the bicyclo[2.2.1]heptane framework, are used in polymer chemistry, for instance, as crosslinking agents. vulcanchem.com The polymerization of norbornene and its derivatives, often catalyzed by transition metals like palladium, nickel, or titanium, allows for the creation of polymers with a wide range of functional side groups. researchgate.net This versatility enables the development of materials tailored for specific applications, including gas-separation membranes and sensors. researchgate.net For example, polyimides derived from alicyclic monomers like bicyclo[2.2.1]heptane tetracarboxylic dianhydride exhibit high solubility in organic solvents along with good thermomechanical and optical properties due to their rigid cyclic structure. mdpi.com

Below is a table summarizing the thermal properties of a polymer modified with bicyclo[2.2.1]heptane-1-carboxylic acid (BCHCA), illustrating the enhancement in thermal stability.

Polymer TypeGlass Transition Temperature (°C)Thermal Decomposition Temperature (°C)
Unmodified Polymer60250
BCHCA-Modified Polymer80300

This table illustrates the enhanced thermal properties of a polymer upon modification with bicyclo[2.2.1]heptane-1-carboxylic acid, as reported in a study on its material science applications.

Contributions to Drug Design and Chemical Biology (focused on scaffold development)

The bicyclo[2.2.1]heptane scaffold is a privileged structure in medicinal chemistry, appearing in numerous bioactive natural products and synthetic drug candidates. rsc.orgontosight.ai Its rigid conformation helps to pre-organize appended functional groups, which can lead to higher binding affinities and selectivities for biological targets.

The bicyclo[2.2.1]heptane framework is a versatile starting point for the design of ligands targeting a variety of receptors and enzymes. rsc.orgnih.gov For example, derivatives of this scaffold have been investigated as opioid receptor-like 1 (ORL1) receptor antagonists and as KCNQ2 and KCNQ4 potassium channel openers. acs.orgresearchgate.net The rigid nature of the scaffold allows for the precise positioning of substituents to optimize interactions with a biological target. researchgate.net

The development of N-substituted 7-azabicyclo[2.2.1]heptanes has led to ligands with selectivity for the σ2 receptor subtype. nih.gov Furthermore, the endo-cis-(2S,3R)-bicyclo[2.2.1]hept-5-en-2,3-dicarbonyl unit has been demonstrated to be an excellent scaffold for mimicking reverse turns in peptides, a key structural motif for biological recognition. acs.org This highlights the utility of the bicyclo[2.2.1]heptane core in creating peptidomimetics with defined three-dimensional structures.

The bicyclo[2.2.1]heptane scaffold is a valuable tool for both target-oriented and diversity-oriented synthesis, two key strategies in modern drug discovery. rsc.orgnih.gov Target-oriented synthesis aims to create specific molecules or focused libraries to interact with a known biological target. nih.gov In contrast, diversity-oriented synthesis (DOS) seeks to generate a wide range of structurally diverse small molecules to probe biological pathways and identify new therapeutic targets. nih.govresearchgate.net

The development of enantioselective methods to access functionalized bicyclo[2.2.1]heptanes is crucial for both approaches. rsc.org For instance, organocatalytic formal [4+2] cycloaddition reactions provide a rapid route to a variety of bicyclo[2.2.1]heptane-1-carboxylates with high enantioselectivity. rsc.org These building blocks can then be further elaborated to generate libraries of compounds for screening. The amenability of the bicyclo[2.2.1]heptane core to various chemical transformations makes it an ideal starting point for creating chemical libraries with significant three-dimensional diversity. researchgate.netnih.gov

Applications in Advanced Analytical Methodologies and Sensor Development

The unique structural and chemical properties of bicyclo[2.2.1]heptane-1-carboxamide and its derivatives have led to their use in the development of advanced analytical methods and sensors. researchgate.net The rigid framework of the bicyclo[2.2.1]heptane scaffold can be functionalized to create receptors for specific analytes, forming the basis of chemical sensors.

Research has shown that polymers derived from norbornene, which shares the bicyclo[2.2.1]heptane skeleton, can be used in the fabrication of sensors. researchgate.net The ability to incorporate various functional groups into these polymers allows for the tuning of their properties for the selective detection of different analytes. researchgate.net

In the field of chiral sensing, derivatives of the bicyclo[2.2.1]heptane scaffold can be employed for enantiorecognition. researchgate.net The development of chiral sensors is crucial for the analysis and separation of enantiomers in the pharmaceutical and chemical industries. researchgate.net The well-defined three-dimensional structure of the bicyclo[2.2.1]heptane core can create a chiral environment that allows for differential interactions with the enantiomers of an analyte, leading to a measurable signal. researchgate.net While the direct application of this compound in sensors is an area of ongoing research, the broader class of bicyclo[2.2.1]heptane derivatives holds significant promise for the development of novel analytical tools. researchgate.net

Future Perspectives and Emerging Research Avenues for Bicyclo 2.2.1 Heptane 1 Carboxamide Chemistry

Exploration of Novel Synthetic Methodologies and Sustainable Catalytic Systems

The future development of Bicyclo[2.2.1]heptane-1-carboxamide chemistry is intrinsically linked to the discovery of more efficient and sustainable synthetic routes. While the conversion of the corresponding carboxylic acid to the carboxamide is a standard transformation, research is moving towards more elegant and atom-economical processes.

A key area of future research will be the direct synthesis of the carboxamide from simpler precursors, bypassing the isolation of the carboxylic acid. Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of bicyclo[2.2.1]heptane-1-carboxylates. rsc.orgrsc.org An organocatalytic formal [4+2] cycloaddition reaction has been developed to produce these carboxylates with high enantioselectivity under mild, metal-free conditions. rsc.orgrsc.org A future challenge lies in adapting these methodologies for the direct incorporation of the carboxamide functionality or developing novel catalytic systems for the amidation of the resulting esters in a one-pot fashion.

Furthermore, the principles of green chemistry will undoubtedly shape future synthetic strategies. This includes the use of sustainable catalysts, such as earth-abundant metal catalysts or recyclable organocatalysts, and the exploration of alternative reaction media to minimize environmental impact. For instance, the development of catalytic systems that can operate in greener solvents or even under solvent-free conditions will be a significant step forward. Recent advancements in proton relay catalysis using aluminum(III) aminotriphenolate complexes for the synthesis of related aza-bicyclo[2.2.1]heptanes from epoxy amines highlight a promising direction for developing novel catalytic approaches. acs.org

Catalyst TypePrecursor/ReactantProductPotential for this compound
Chiral Tertiary Amineα′-ethoxycarbonyl cyclopentenones and nitroolefinsBicyclo[2.2.1]heptane-1-carboxylates rsc.orgDevelopment of tandem esterification-amidation or direct cycloaddition with an amide-containing dienophile.
Al(III) AminotriphenolateCyclic γ-epoxy-alcohols/amines2-Oxa- and 2-Azabicyclo[2.2.1]heptanes acs.orgExploration of related ring-closing strategies to form the bicyclo[2.2.1]heptane core with a pre-installed C1-carboxamide.
PalladiumFuran and Acrylonitrile followed by functional group transformationsN-(quinolin-8-yl)-7-oxabicyclo[2.2.1]heptane-2-carboxamide researchgate.netAdaptation of Diels-Alder strategies with dienophiles bearing the C1-carboxamide moiety.

Investigation of Undiscovered Reactivity Patterns and Rearrangements

The rigid bicyclic structure of this compound imparts unique reactivity that is yet to be fully explored. The bridgehead position of the carboxamide group is expected to influence the electronic and steric properties of the entire molecule, potentially leading to novel reactivity patterns compared to its 2-substituted isomers.

Future research will likely focus on the functionalization of the bicyclo[2.2.1]heptane core under the directing influence of the 1-carboxamide (B11826670) group. While rearrangements of the bicyclo[2.2.1]heptane ring system are known, such as those induced by titanocene (B72419) alkylidene complexes to form bicyclo[3.2.0]heptane enol ethers from ester-substituted norbornenes, the specific influence of a C1-carboxamide on such processes is an open question. caltech.edu The investigation of such rearrangements could provide access to novel and complex molecular architectures.

Another avenue of exploration is the reactivity of the amide functionality itself within this constrained environment. The steric hindrance imposed by the bicyclic framework could lead to unusual selectivities in reactions involving the amide nitrogen or carbonyl group. Furthermore, the potential for intramolecular reactions between the carboxamide and substituents on the bicyclo[2.2.1]heptane skeleton could be a fruitful area for discovering new synthetic transformations. The Curtius rearrangement, a well-established method for converting carboxylic acids to amines, has been applied to bicyclo[2.2.1]heptane systems and could be a starting point for exploring related transformations of the carboxamide. thieme-connect.com

Reaction TypeSubstrateProductRelevance to this compound
Ring RearrangementEster-substituted norbornenes with Tebbe's reagentBicyclo[3.2.0]heptenes caltech.eduInvestigating if the C1-carboxamide can direct or participate in similar skeletal rearrangements.
PhotorearrangementBicyclo[2.2.1]heptene-2-carbonitrileTricyclo[4.1.0.03,7]heptane-7-carbonitrile researchgate.netExploring the photochemical reactivity of unsaturated derivatives of this compound.
Curtius RearrangementBicyclo[2.2.1]heptane-2-carboxylic acid derivative2-Aminobicyclo[2.2.1]heptane derivative thieme-connect.comInvestigating Hofmann or Lossen rearrangements starting from the C1-carboxamide to access bridgehead amines.

Integration with Advanced Computational Design Principles for De Novo Molecular Development

The synergy between computational chemistry and synthetic chemistry offers a powerful paradigm for the accelerated discovery of new molecules with desired properties. For this compound, computational tools are poised to play a pivotal role in its future development.

De novo molecular design, guided by computational simulations, can be employed to create novel derivatives of this compound with optimized biological activity or material properties. By modeling the interactions of the this compound scaffold with biological targets such as enzymes or receptors, researchers can rationally design modifications to enhance binding affinity and selectivity. ontosight.ai For instance, derivatives of bicyclo[2.2.1]heptane have been identified as CXCR2 antagonists, and computational docking has been used to understand their binding modes, providing a blueprint for designing new and more potent inhibitors.

Furthermore, computational methods can predict the physicochemical properties of novel this compound derivatives, such as solubility, lipophilicity, and metabolic stability, which are critical parameters in drug discovery and materials science. researchgate.net Quantum mechanical calculations can also be used to investigate the transition states of potential reactions and rearrangements, guiding the design of experiments and the discovery of new reactivity patterns.

Computational MethodApplication AreaPotential Impact on this compound
Molecular DockingDrug DiscoveryDesign of derivatives with enhanced binding to specific biological targets (e.g., GPCRs, enzymes).
Density Functional Theory (DFT)Reactivity PredictionElucidation of reaction mechanisms and prediction of stereochemical outcomes.
Quantitative Structure-Activity Relationship (QSAR)Medicinal ChemistryPrediction of biological activity based on structural features, guiding the synthesis of more potent compounds.
Molecular Dynamics (MD) SimulationsMaterials SciencePrediction of the conformational behavior and bulk properties of polymers incorporating the this compound monomer.

Expanding Applications in Specialized Chemical and Interdisciplinary Fields

The unique structural features of this compound make it an attractive building block for a wide range of applications in both specialized chemical and interdisciplinary fields. While its full potential is yet to be realized, research on related bicyclo[2.2.1]heptane derivatives provides a glimpse into the promising application areas.

In medicinal chemistry , the bicyclo[2.2.1]heptane scaffold is considered a "privileged" structure, appearing in numerous bioactive compounds. rsc.org Derivatives have shown potential as anticancer agents and modulators of cannabinoid receptors. The rigid framework of this compound can be used to hold pharmacophoric groups in a specific spatial orientation, which can lead to enhanced potency and selectivity for biological targets. Its derivatives could be explored as novel therapeutics for a variety of diseases, including cancer, inflammatory disorders, and neurological conditions. smolecule.com

In materials science , the incorporation of the rigid bicyclo[2.2.1]heptane unit into polymers can significantly enhance their thermal stability and mechanical properties. this compound, with its reactive amide functionality, could serve as a unique monomer or cross-linking agent for the synthesis of high-performance polymers. Salts of bicyclo[2.2.1]heptane dicarboxylates have been used as nucleating agents in thermoplastics to improve their clarity and physical properties, suggesting that derivatives of the C1-carboxamide could find similar applications. google.com

The development of this compound as a versatile building block will also fuel progress in agrochemicals and catalysis . The bicyclic core is present in some pesticides, and new derivatives could lead to the discovery of more effective and environmentally benign crop protection agents. In catalysis, chiral derivatives of the bicyclo[2.2.1]heptane system have been successfully employed as ligands in asymmetric synthesis, and the C1-carboxamide could serve as a new anchor point for the design of novel chiral ligands. rsc.org

As synthetic methodologies become more robust and our understanding of its reactivity deepens, this compound is set to transition from a molecule of theoretical interest to a valuable tool in the chemist's arsenal, with far-reaching implications across multiple scientific disciplines.

Q & A

Q. What are the common synthetic routes to enantiomerically enriched bicyclo[2.2.1]heptane-1-carboxamide derivatives?

The enantioselective synthesis of bicyclo[2.2.1]heptane derivatives often employs organocatalytic formal [4 + 2] cycloaddition reactions. For example, β-alkylnitroalkenes and substituted dienophiles react under mild conditions (e.g., dichloromethane at −40°C) using chiral catalysts (e.g., Catalyst C in ), yielding products with high enantiomeric excess (ee >90%) and diastereomeric ratios (dr >20:1). Key factors include solvent choice (e.g., DCM vs. THF) and temperature, which influence reaction efficiency and stereoselectivity .

Q. How are bicyclo[2.2.1]heptane derivatives characterized structurally and stereochemically?

Structural elucidation relies on techniques such as 1H^1 \text{H} NMR for diastereomeric ratio determination and chiral HPLC for ee analysis. Physical properties (e.g., melting points, density) are cross-referenced with databases like PubChem (e.g., molecular weight 140.18 g/mol for the carboxylic acid analog). X-ray crystallography or computational modeling may resolve bridgehead stereochemistry in complex derivatives .

Q. What pharmacological relevance does the bicyclo[2.2.1]heptane scaffold hold?

This scaffold is integral to bioactive natural products (e.g., camphor, sordarins) and drug candidates (e.g., LMV-6015, AMG 221). Its rigidity enables selective interactions with biological targets, making it valuable in designing enzyme inhibitors or receptor modulators. Derivatives are often optimized for metabolic stability via bridgehead functionalization .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance enantioselectivity in bicyclo[2.2.1]heptane synthesis?

Systematic screening of catalysts and solvents is critical. For instance, Catalyst C in DCM at −40°C achieves 94% ee and 3.2:1 dr for aryl-substituted derivatives, while β-alkylnitroalkenes require lower temperatures (−60°C) to maintain dr >20:1. Additives like DBU can improve yields by neutralizing acidic byproducts (see Table 2 in ).

Q. What computational strategies predict the stability and reactivity of bicyclo[2.2.1]heptane-based high-energy density compounds (HEDCs)?

Density functional theory (DFT) calculates heat of formation (HOF), bond dissociation energies (e.g., C–NO2_2 vs. N–NO2_2), and detonation velocities. Derivatives with nitro groups at bridgehead positions show enhanced stability due to strain energy redistribution, making them candidates for low-sensitivity explosives .

Q. What methodologies resolve contradictions in stereochemical outcomes across different synthetic protocols?

Conflicting diastereomeric ratios (e.g., 2.0:1 vs. 7.1:1 in , Table 1) arise from steric and electronic effects of substituents. Kinetic vs. thermodynamic control is probed via variable-temperature NMR or isotopic labeling. Comparative studies using enantiopure catalysts (e.g., bornanesultam auxiliaries) clarify stereochemical pathways .

Q. How are bicyclo[2.2.1]heptane derivatives tailored for targeted drug delivery?

Functionalization at the carboxamide group (e.g., PEGylation) improves solubility and bioavailability. Bridgehead modifications (e.g., fluorination) enhance blood-brain barrier penetration. In vivo studies track derivatives using radiolabeled analogs (e.g., 18F^{18} \text{F}-tagged compounds) .

Methodological Notes

  • Synthetic Optimization : Prioritize catalyst loading (10 mol%) and solvent polarity (e.g., DCM > PhMe) to balance yield and selectivity .
  • Computational Modeling : Use Gaussian or ORCA packages for HEDC design, focusing on bond dissociation energies and crystal packing .
  • Stereochemical Analysis : Combine NOESY experiments with DFT-optimized structures to assign absolute configurations .

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Feasible Synthetic Routes

Reactant of Route 1
Bicyclo[2.2.1]heptane-1-carboxamide
Reactant of Route 2
Bicyclo[2.2.1]heptane-1-carboxamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.